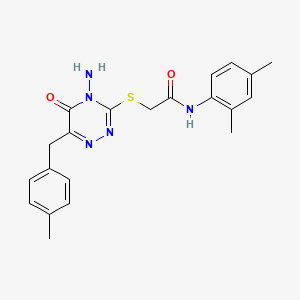
2-((4-amino-6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2,4-dimethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((4-amino-6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2,4-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C21H23N5O2S and its molecular weight is 409.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-((4-amino-6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2,4-dimethylphenyl)acetamide is a member of the triazine derivative family, which has garnered interest due to its potential biological activities. This article delves into its structural characteristics, biological evaluations, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C21H23N5O2S, with a molecular weight of approximately 409.5 g/mol. The compound features a triazine ring that is known for its biological reactivity due to the presence of nitrogen atoms within the ring structure. The unique combination of functional groups—including thioether and amide—contributes to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C21H23N5O2S |
| Molecular Weight | 409.5 g/mol |
| CAS Number | 886961-77-9 |
Antimicrobial Activity
Research indicates that triazine derivatives exhibit significant antimicrobial properties. In particular, compounds similar to This compound have shown efficacy against various pathogens. For instance, studies have demonstrated that triazine derivatives can inhibit the growth of Mycobacterium tuberculosis and other bacterial strains through mechanisms involving disruption of cell wall biosynthesis and interference with metabolic pathways .
Cytotoxicity Studies
The cytotoxic potential of this compound has been assessed against various cancer cell lines. Notably, derivatives with similar structures have exhibited IC50 values indicating moderate to high cytotoxicity against breast cancer cells (MCF-7). For example, compounds in related studies showed IC50 values ranging from 7.1 μM to above 15 μM against these cell lines . This suggests that modifications in the triazine structure can enhance or diminish cytotoxic effects.
The proposed mechanisms by which triazine derivatives exert their biological effects include:
- DNA Intercalation : Some studies suggest that these compounds may intercalate with DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : The compounds may inhibit key enzymes involved in cellular metabolism and proliferation.
- Nitric Oxide Production : Certain analogs have been shown to induce nitric oxide production in bacterial cells, which could contribute to their antimicrobial activity .
Study on Antimicrobial Efficacy
In a recent study focusing on the antimicrobial activity of triazine derivatives, This compound was tested against several pathogens. The results indicated a significant reduction in bacterial load compared to control groups. The mechanism was attributed to the inhibition of mycolic acid synthesis in M. tuberculosis under anaerobic conditions .
Cytotoxicity Evaluation
Another investigation evaluated the cytotoxic effects of various triazine derivatives on human cancer cell lines. The study highlighted that structural modifications significantly impacted cytotoxicity levels. Compounds with specific substitutions on the aromatic rings showed enhanced activity against MCF-7 cells .
Properties
IUPAC Name |
2-[[4-amino-6-[(4-methylphenyl)methyl]-5-oxo-1,2,4-triazin-3-yl]sulfanyl]-N-(2,4-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2S/c1-13-4-7-16(8-5-13)11-18-20(28)26(22)21(25-24-18)29-12-19(27)23-17-9-6-14(2)10-15(17)3/h4-10H,11-12,22H2,1-3H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGEXOVNCRWZYLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=NN=C(N(C2=O)N)SCC(=O)NC3=C(C=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














